![molecular formula C20H12N2O3S2 B12204068 4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12204068.png)
4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
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Overview
Description
4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound that features a quinoline moiety, a thiazolidine ring, and a benzoic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where 8-quinolinecarbaldehyde reacts with thiazolidine-2,4-dione in the presence of a base such as sodium acetate in acetic acid . The resulting intermediate is then subjected to further reactions to introduce the benzoic acid moiety.
Industrial Production Methods
the principles of green chemistry, such as using environmentally benign solvents and catalysts, can be applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline or thiazolidine rings.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent , showing efficacy against various bacterial strains. Its mechanism of action appears to involve disruption of microbial cell membranes, making it a candidate for further development in treating infections.
Anticancer Activity
Research indicates that derivatives of this compound exhibit antitumor effects by inducing apoptosis in cancer cells. The mechanism involves inhibition of DNA replication and repair pathways, targeting enzymes such as topoisomerases and kinases.
Anti-inflammatory Properties
Explorations into the anti-inflammatory effects of this compound suggest it may modulate inflammatory pathways, presenting potential therapeutic benefits in conditions like arthritis.
Neuroprotective Effects
Studies have also highlighted the neuroprotective properties of the compound, indicating its ability to protect neuronal cells from damage, which could have implications for neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that 4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
- Antitumor Activity : In vitro studies showed that the compound induced apoptosis in human breast cancer cells by activating caspase pathways, indicating its potential as an anticancer therapeutic .
- Neuroprotection : Research indicated that this compound could reduce oxidative stress in neuronal cells, providing a protective effect against neurotoxicity induced by beta-amyloid peptides .
Mechanism of Action
The mechanism of action of 4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidine ring may interact with enzymes, inhibiting their activity. These interactions lead to the compound’s antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid: Similar structure but with a thienyl group instead of a quinoline moiety.
4-[4-Oxo-4H-quinazolin-3-ylmethyl]-benzoic acid: Contains a quinazolinone ring instead of a thiazolidine ring.
Uniqueness
4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is unique due to its combination of a quinoline moiety and a thiazolidine ring, which imparts distinct biological activities and chemical reactivity compared to similar compounds .
Biological Activity
4-[4-Oxo-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a thiazolidine derivative that has garnered attention due to its diverse biological activities. This compound integrates a thiazolidine ring with a quinoline moiety, which enhances its pharmacological potential. Research indicates that this compound exhibits significant antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for further therapeutic exploration.
Chemical Structure and Properties
The molecular formula of the compound is C15H10N2O3S2, with a molecular weight of 330.4 g/mol. Its structure features crucial functional groups that contribute to its biological activity:
Property | Value |
---|---|
Molecular Formula | C15H10N2O3S2 |
Molecular Weight | 330.4 g/mol |
IUPAC Name | 2-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI | InChI=1S/C15H10N2O3S2/c18-12(19)8-17-14(20)11(22-15(17)21)7-10-4-1-3-9-5-2-6-16-13(9)10/h1-7H,8H2,(H,18,19)/b11-7- |
Antimicrobial Activity
Research has demonstrated that derivatives of thiazolidines, including the target compound, exhibit potent antibacterial and antifungal activities. In studies comparing various compounds against resistant strains such as Staphylococcus aureus (including MRSA), Pseudomonas aeruginosa, and Escherichia coli, the thiazolidine derivatives showed superior efficacy compared to traditional antibiotics like ampicillin and ketoconazole .
A study highlighted that compounds similar to this compound demonstrated up to 17-fold enhanced antifungal activity over standard treatments .
Anticancer Activity
The compound's anticancer potential has been explored in various cancer cell lines. Thiazolidine derivatives have been noted for their ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways . Specifically, compounds related to the target have shown activity against breast and colon cancer cells by inhibiting cell proliferation and inducing cell cycle arrest .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound has been predicted to inhibit several kinases involved in bacterial resistance mechanisms, which may enhance its antibacterial efficacy .
- Reactive Oxygen Species (ROS) Generation : Its anticancer activity is partly due to the generation of ROS that leads to oxidative damage in cancer cells .
- Cytokine Modulation : The anti-inflammatory effects are linked to the suppression of cytokine production and inhibition of inflammatory mediators .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of thiazolidine derivatives:
- Synthesis and Evaluation : A study synthesized various thiazolidine derivatives and evaluated their antimicrobial properties against multiple bacterial strains. The results indicated enhanced activity compared to standard antibiotics across several tested compounds .
- Anticancer Studies : Research involving the application of thiazolidine derivatives on cancer cell lines revealed significant cytotoxic effects, with some compounds leading to over 70% cell death at specific concentrations .
- Inflammation Models : In vivo studies using animal models of inflammation demonstrated that these compounds reduced edema and inflammatory markers significantly compared to control groups .
Properties
Molecular Formula |
C20H12N2O3S2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C20H12N2O3S2/c23-18-16(11-14-4-1-3-12-5-2-10-21-17(12)14)27-20(26)22(18)15-8-6-13(7-9-15)19(24)25/h1-11H,(H,24,25)/b16-11- |
InChI Key |
VEYBDBICHCHUAP-WJDWOHSUSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)C4=CC=C(C=C4)C(=O)O)N=CC=C2 |
Origin of Product |
United States |
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